molecular formula C18H26I3NO2 B8629798 12-(3-Amino-2,4,6-triiodophenyl)dodecanoic acid CAS No. 102831-71-0

12-(3-Amino-2,4,6-triiodophenyl)dodecanoic acid

Cat. No. B8629798
M. Wt: 669.1 g/mol
InChI Key: AGHLEOVTUQSYOC-UHFFFAOYSA-N
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Patent
US04957729

Procedure details

In this example, 12-(3-amino-2,4,6-triiodophenyl)dodecanoic acid is synthesized. 11-Bromoundecanoic acid (54.0 g, 200 mmol) was refluxed overnight with 150 ml absolute ethanol and a catalytic amount (1.0 ml) H2SO4. The solvent was removed in vacuo and the residue was dissolved in 100 ml CHCl3 and extracted with 100 ml H2O, twice with 100 ml 10% aq. NaHCO3, 100 ml water, and brine, and was dried with MgSO4Removal of the solvent in vacuo and distillation of the remaining yellow liquid under vacuum yielded ethyl-11-bromoundecanoate as a colorless liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1C(I)=C(CCCCCCCCCCCC(O)=O)C(I)=C[C:7]=1I.[Br:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][C:36]([OH:38])=[O:37].OS(O)(=O)=O>C(O)C>[CH2:2]([O:37][C:36](=[O:38])[CH2:35][CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][Br:25])[CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=C(C(=CC1I)I)CCCCCCCCCCCC(=O)O)I
Step Two
Name
Quantity
54 g
Type
reactant
Smiles
BrCCCCCCCCCCC(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 100 ml CHCl3
EXTRACTION
Type
EXTRACTION
Details
extracted with 100 ml H2O, twice with 100 ml 10% aq. NaHCO3, 100 ml water, and brine
CUSTOM
Type
CUSTOM
Details
was dried with MgSO4Removal of the solvent in vacuo and distillation of the remaining yellow liquid under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CCCCCCCCCCBr)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.